Tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H22FN3O2 and its molecular weight is 295.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with g protein-coupled receptors (gpcrs), ion channels, or enzymes in the body, which play crucial roles in various biological processes .
Mode of Action
Piperazine derivatives typically work by binding to their target proteins and modulating their activity, which can lead to changes in cellular signaling .
Biochemical Pathways
Depending on the target protein, piperazine derivatives can influence a variety of biochemical pathways, including signal transduction, neurotransmission, and metabolic processes .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Typically, the result of action of a compound depends on its interaction with its target protein and the subsequent changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Biological Activity
Tert-butyl 4-((6-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential applications in oncology and neuropharmacology. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : C15H24N4O2
- Molecular Weight : 292.38 g/mol
- CAS Number : 1178566-52-3
This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 6-fluoropyridine moiety, which are critical for its biological activity.
Anticancer Properties
This compound serves as an intermediate in the synthesis of various anti-cancer agents, including Ribociclib, which is used to treat ER-positive and HER2-negative breast cancer. Ribociclib functions as a selective inhibitor of cyclin-dependent kinases (CDK) 4 and 6, thereby disrupting cell cycle progression in cancer cells .
A study demonstrated that derivatives of piperazine, including those with similar structures to this compound, exhibit significant anti-proliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .
Neuropharmacological Effects
Research indicates that piperazine derivatives can exhibit neuropharmacological activities, including anxiolytic and antidepressant-like effects. For instance, related compounds have been shown to modulate serotonergic pathways, which are crucial for mood regulation .
In behavioral tests on mice, certain piperazine derivatives demonstrated increased time spent in the center of an open field test (OFT), suggesting anxiolytic properties. Additionally, these compounds reduced immobility times in forced swim tests (FST) and tail suspension tests (TST), indicating potential antidepressant effects .
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Piperazine Derivative : The reaction begins with the coupling of a suitable piperazine derivative with 6-fluoropyridine.
- Carboxylation : The resulting compound is then treated with tert-butyl chloroformate to introduce the carboxylic acid functionality.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
-
Study on Anticancer Activity :
- A series of piperazine derivatives were synthesized and tested against various cancer cell lines.
- Results indicated that modifications on the piperazine ring significantly influenced anti-proliferative activity.
-
Neuropharmacological Evaluation :
- In a behavioral study involving mice, compounds structurally related to this compound exhibited significant reductions in anxiety-like behaviors.
- The serotonergic system was implicated as a potential mediator for these effects.
Properties
IUPAC Name |
tert-butyl 4-[(6-fluoropyridin-3-yl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDOWZZQVRBAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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